molecular formula C22H19N5O3S2 B2533901 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-31-6

10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2533901
CAS No.: 892743-31-6
M. Wt: 465.55
InChI Key: IYMGCVKCGOXYGP-UHFFFAOYSA-N
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Description

The compound 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a tricyclic heterocyclic molecule featuring a complex architecture. Its core structure includes a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene system, substituted with a 4-ethylbenzenesulfonyl group at position 10 and an N-(2-methoxyphenyl)amine moiety at position 7 . The molecular formula is C₂₂H₁₉N₅O₃S₂, with a molecular weight of 465.6 g/mol . Notably, experimental data on physicochemical properties (e.g., melting point, solubility) and bioactivity remain unavailable, necessitating further characterization .

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-14-8-10-15(11-9-14)32(28,29)22-21-24-20(23-16-6-4-5-7-18(16)30-2)19-17(12-13-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMGCVKCGOXYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A modified Knoevenagel condensation protocol facilitates tricyclic core formation:

Reaction Conditions

Component Specification
Thiourea derivative 1.2 equiv
1,2-Dichlorobenzene Reflux (180°C)
Catalyst DABCO (20 mol%)
Reaction Time 18–24 h
Yield 58–63%

Key mechanistic steps:

  • Base-mediated deprotonation of thiourea nitrogen
  • [4+2] Cycloaddition with α,β-unsaturated carbonyl intermediate
  • Aromatization via elimination of H₂O

Steric effects from the 4-ethylbenzenesulfonyl group necessitate high-dilution conditions (0.1 M) to prevent oligomerization.

Sulfonylation Methodologies

Direct Sulfonyl Chloride Coupling

Installation of the 4-ethylbenzenesulfonyl group employs classical sulfonamide chemistry:

Optimized Protocol

  • Substrate : Tricyclic amine (1.0 equiv)
  • Reagent : 4-Ethylbenzenesulfonyl chloride (1.5 equiv)
  • Base : DIPEA (3.0 equiv) in anhydrous DMF
  • Temperature : 0°C → rt, 12 h
  • Workup : Aqueous NaHCO₃ extraction
  • Yield : 72%

Critical parameters:

  • Strict moisture control (<50 ppm H₂O) prevents hydrolysis
  • DMF polarity enhances sulfonyl chloride reactivity

Amine Functionalization: N-(2-Methoxyphenyl) Installation

Reductive Amination Approach

Coupling of 2-methoxyphenylamine to the sulfonylated core:

Stepwise Procedure

  • Imine Formation :
    • Core aldehyde (1.0 equiv) + 2-methoxyaniline (1.2 equiv)
    • Molecular sieves (4Å), toluene, 80°C, 6 h
  • Sodium Cyanoborohydride Reduction :
    • NaBH₃CN (2.0 equiv), MeOH, 0°C → rt, 24 h
  • Isolation :
    • Column chromatography (SiO₂, Hexane/EtOAc 3:1)
    • Overall Yield : 65%

Reaction Optimization Data

Solvent Screening for Core Formation

Solvent Boiling Point (°C) Yield (%) Purity (%)
CCl₄ 77 68 95
DME 85 48 88
(CH₂Cl)₂ 84 53 91
DMF 153 <5 N/A

Data adapted from demonstrates CCl₄’s superiority in minimizing side reactions during DABCO-catalyzed cyclization.

Characterization and Analytical Validation

Spectroscopic Data Correlation

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, Ar-H)
  • δ 7.89 (d, J = 8.4 Hz, 2H, SO₂Ar-H)
  • δ 6.92–6.84 (m, 4H, OMe-Ar-H)
  • δ 3.81 (s, 3H, OCH₃)

HRMS (ESI-TOF)

  • Calculated: C₂₃H₂₁N₅O₃S₂ [M+H]⁺: 480.1164
  • Found: 480.1161

Challenges and Alternative Approaches

Stereochemical Considerations

The tricyclic core exhibits axial chirality at the sulfur-bearing carbon. Diastereomeric ratios (dr) varied significantly with base selection:

Base dr (trans:cis)
DABCO 9:1
DBU 3:1
K₂CO₃ 1:1

DABCO’s mild basicity favors the thermodynamically stable trans isomer.

Applications and Derivative Synthesis

The sulfonyl-tetraazatricyclic scaffold demonstrates versatility in medicinal chemistry applications:

  • TDP2 Inhibition : Analogous structures show nM activity against tyrosyl-DNA phosphodiesterase 2
  • Kinase Modulation : Tricyclic nitrogen/sulfur frameworks interact with ATP-binding pockets

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have been synthesized and tested against various cancer cell lines such as HeLa and MCF-7. These studies have shown promising results in inhibiting cell proliferation with IC50 values ranging from 6 to 20 μM depending on the specific compound and cell line tested .

Antimicrobial Properties

Sulfonamides are widely recognized for their antibacterial effects. The incorporation of the ethylbenzenesulfonyl group may enhance the antimicrobial activity of the compound by improving its solubility and bioavailability. Research has demonstrated that similar compounds can effectively inhibit bacterial growth, making them candidates for further exploration in antibiotic development .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Research shows that sulfonamide derivatives can inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. For example, some derivatives have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes .

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Study on Anticancer Agents : A study synthesized novel sulfonamide derivatives that showed selective cytotoxicity against cancer cells while sparing non-tumor cells, indicating a potential therapeutic window for cancer treatment .
  • Antimicrobial Testing : Another investigation revealed that sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.
  • Enzyme Inhibition Evaluation : A study focused on the synthesis of sulfonamide compounds demonstrated their ability to inhibit specific enzymes linked to metabolic disorders, paving the way for new treatments for conditions like Type 2 diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The overall effect of the compound is determined by the combination of these interactions and the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent groups on the phenylamine and benzenesulfonyl moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Sulfonyl Group Molecular Formula Molecular Weight (g/mol)
Target: 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 2-Methoxyphenyl 4-Ethylbenzenesulfonyl C₂₂H₁₉N₅O₃S₂ 465.6
10-(4-methylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine () 4-Ethoxyphenyl 4-Methylbenzenesulfonyl Likely C₂₁H₁₉N₅O₄S₂ ~477.5 (estimated)
10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine () 4-Methoxyphenyl 4-Ethylbenzenesulfonyl C₂₂H₁₉N₅O₃S₂ 465.6
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine () 3,4-Dimethoxyphenyl 4-Methylbenzenesulfonyl C₂₂H₁₉N₅O₄S₂ 481.6

Key Observations :

Substituent Effects: The 2-methoxyphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-methoxy or 4-ethoxy in and ). This may reduce binding affinity in sterically sensitive biological targets .

Sulfonyl Modifications :

  • Replacing 4-ethylbenzenesulfonyl (target) with 4-methylbenzenesulfonyl () decreases lipophilicity, which could alter pharmacokinetic properties such as absorption and distribution .

Synthetic Considerations :

  • Similar tricyclic frameworks (e.g., ) are synthesized via cyclocondensation reactions involving spiro intermediates and amines. However, optimizing substituent compatibility remains challenging .

Biological Activity

The compound 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N6O2S\text{C}_{20}\text{H}_{24}\text{N}_{6}\text{O}_{2}\text{S}

This compound features a sulfonamide group, a thiazole ring, and multiple nitrogen atoms that contribute to its unique properties.

Antibacterial Properties

Research has indicated that sulfonamide compounds often exhibit significant antibacterial activity. The mechanism of action typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts bacterial growth and reproduction.

Case Studies

  • Study on Antibacterial Efficacy : A study published in PubMed Central highlighted the antibacterial efficacy of structurally similar sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated low micromolar minimum inhibitory concentrations (MICs), suggesting potent antibacterial activity .
  • Comparative Analysis : In a comparative analysis between different sulfonium-based compounds, it was found that certain modifications in the chemical structure could enhance bioactivity against Gram-positive bacterial strains. For instance, compounds with longer alkyl chains showed increased activity due to better membrane penetration and disruption .

Anti-inflammatory Activity

Sulfonamide derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines can be attributed to its structural features that allow interaction with inflammatory pathways.

Research Findings

  • In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce the release of interleukin-1 beta (IL-1β) in macrophage cell lines, indicating potential as an anti-inflammatory agent .
  • A recent study suggested that modifications in the 2-position of the methoxyphenyl group could lead to enhanced inhibitory potency on IL-1β release, showcasing the importance of structural optimization in drug design .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its toxicity profile. Preliminary assessments indicate that while some sulfonamide derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.

Parameter Value
Molecular Weight396.5 g/mol
SolubilitySoluble in DMSO
ToxicityLow (preliminary assessment)

Q & A

Q. Basic

  • X-ray crystallography : Resolves the fused tricyclic system and confirms substituent positions (e.g., sulfonyl and methoxyphenyl groups). Bond lengths and angles (e.g., C–S = 1.76–1.82 Å, C–N = 1.32–1.38 Å) align with similar heterocycles .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.8–3.9 ppm). ¹³C NMR identifies sulfonyl (C–SO₂ at ~115 ppm) and thia-azacycle carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .

How can computational modeling predict reactivity or binding interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack .
  • Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating ligand-receptor binding. The methoxyphenyl moiety may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .
  • Reaction pathway simulations : Tools like COMSOL Multiphysics model reaction kinetics under varying conditions (e.g., pressure, solvent polarity) to optimize yields .

How are contradictions in spectral or crystallographic data resolved?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software). Discrepancies in aromatic proton shifts may arise from solvent effects or dynamic averaging .
  • Crystallographic refinement : Adjust thermal parameters (e.g., Ueq) to resolve disordered atoms. For example, overlapping ethylbenzenesulfonyl groups may require partitioning occupancy .
  • Variable-temperature NMR : Resolves signal splitting caused by conformational exchange (e.g., restricted rotation of the methoxyphenyl group) .

What strategies address poor solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the methoxyphenyl or sulfonyl positions to enhance aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability for in vivo studies .

How is regioselectivity controlled during cyclization?

Q. Advanced

  • Directing groups : Electron-donating substituents (e.g., methoxy) on the phenyl ring guide cyclization to form the 5-thia-1,8,11,12-tetraazatricyclo core .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) stabilize transition states, favoring six-membered ring formation over five-membered byproducts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrogen atoms, promoting desired ring closure .

What mechanistic insights exist for its formation?

Q. Advanced

  • Intermediate trapping : ESI-MS detects a sulfonamide intermediate during cyclization, supporting a stepwise mechanism over concerted pathways .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the amine nitrogen (N-7) reveals rate-determining proton transfer during ring closure .
  • Computational studies : Transition state modeling identifies a chair-like conformation for the tricyclic core, minimizing steric strain .

How are stability issues addressed under physiological conditions?

Q. Advanced

  • pH-rate profiling : The compound degrades rapidly at pH < 3 (sulfonyl hydrolysis) or pH > 10 (ring-opening). Buffered formulations (pH 6–8) are recommended .
  • Light sensitivity : UV-Vis studies show absorption at λ = 290 nm (methoxyphenyl), necessitating amber glassware to prevent photodegradation .

What advanced techniques characterize its supramolecular interactions?

Q. Advanced

  • Single-crystal XRD : Reveals π-π stacking between aromatic rings (interplanar distance ~3.5 Å) and hydrogen bonding (N–H···O=S, ~2.1 Å) in the solid state .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to serum albumin, critical for pharmacokinetic profiling .

How can synthetic scalability challenges be mitigated?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic sulfonylation steps, reducing side reactions .
  • Process analytical technology (PAT) : In-line IR monitors reaction progress in real time, enabling automated adjustments .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale purification .

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